This compound belongs to the broader category of piperazine derivatives, which are known for their diverse biological activities. The compound's molecular formula is with a molecular weight of approximately 325.34 g/mol . The presence of the tert-butoxycarbonyl group indicates its role as a protecting group, commonly used in peptide synthesis and organic reactions to prevent unwanted reactions at specific functional sites .
The synthesis of 4-(Tert-butoxycarbonyl)-1-(5-fluoropyrimidin-2-yl)piperazine-2-carboxylic acid typically involves several key steps:
The reaction conditions typically involve stirring at controlled temperatures (often around room temperature) and under inert atmospheres (e.g., argon) to minimize oxidation and other side reactions.
The molecular structure of 4-(Tert-butoxycarbonyl)-1-(5-fluoropyrimidin-2-yl)piperazine-2-carboxylic acid can be analyzed through various spectroscopic methods:
The compound features a piperazine ring substituted at both the 1 and 4 positions, with a fluorinated pyrimidine at one end and a carboxylic acid functionality at the other.
4-(Tert-butoxycarbonyl)-1-(5-fluoropyrimidin-2-yl)piperazine-2-carboxylic acid can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control, choice of solvents, and catalysts to achieve optimal yields and selectivity.
The mechanism of action for 4-(Tert-butoxycarbonyl)-1-(5-fluoropyrimidin-2-yl)piperazine-2-carboxylic acid involves its interaction with specific biological targets:
The physical and chemical properties of 4-(Tert-butoxycarbonyl)-1-(5-fluoropyrimidin-2-yl)piperazine-2-carboxylic acid include:
The compound exhibits irritant properties upon contact with skin or eyes, necessitating careful handling during laboratory procedures .
4-(Tert-butoxycarbonyl)-1-(5-fluoropyrimidin-2-yl)piperazine-2-carboxylic acid finds applications primarily in medicinal chemistry:
4-(Tert-butoxycarbonyl)-1-(5-fluoropyrimidin-2-yl)piperazine-2-carboxylic acid (CAS 1261229-50-8) is a multifunctional heterocyclic compound with the molecular formula C₁₄H₁₉FN₄O₄ and a molecular weight of 326.32 g/mol [1]. Its structure integrates three pharmacologically significant features:
The primary synthetic challenges involve:
Table 1: Key Structural Identifiers of 4-(Tert-butoxycarbonyl)-1-(5-fluoropyrimidin-2-yl)piperazine-2-carboxylic Acid
| Property | Value/Descriptor |
|---|---|
| CAS Registry Number | 1261229-50-8 |
| Molecular Formula | C₁₄H₁₉FN₄O₄ |
| Molecular Weight | 326.32 g/mol |
| SMILES Notation | O=C(N1CC(C(O)=O)N(C2=NC=C(F)C=N2)CC1)OC(C)(C)C |
| Key Functional Groups | Boc-protected amine, carboxylic acid, fluoroaryl |
| Storage Stability | Sealed in dry conditions at 2-8°C |
This three-step methodology maximizes yield and purity through controlled reaction sequences:
Step 1: Chiral Piperazine Preparation(S)-4-N-Boc-piperazine-2-carboxylic acid (CAS 1501850) serves as the chiral starting material (purity ≥95%). The Boc group provides steric protection for subsequent N1 functionalization [6] [8].
Step 2: N1-Pyrimidinyl Coupling
Reaction Scheme:(S)-4-N-Boc-piperazine-2-carboxylic acid + 2-chloro-5-fluoropyrimidine → DIPEA/DMF → Intermediate: (S)-4-N-Boc-1-(5-fluoropyrimidin-2-yl)piperazine-2-carboxylic acidStep 3: Carboxylic Acid Liberation
A two-step strategy employs preformed 1-(5-fluoropyrimidin-2-yl)piperazine:
Solvent polarity critically impacts SNAr kinetics due to charge development in the transition state:
Table 2: Solvent Optimization for N1-Pyrimidinyl Coupling (Step 2)
| Solvent | Temperature | Reaction Time | Yield | Byproducts Identified |
|---|---|---|---|---|
| DMF | 60°C | 18 h | 75% | <5% dialkylated impurity |
| Acetonitrile | 80°C | 24 h | 52% | 15% hydrolyzed pyrimidine |
| THF | 65°C | 36 h | 41% | 22% unreacted starting material |
| NMP | 70°C | 14 h | 68% | 8% O-alkylation product |
Key Findings:
The Boc group demonstrates exceptional stability under SNAr conditions:
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0